Boc-Lys-OSu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

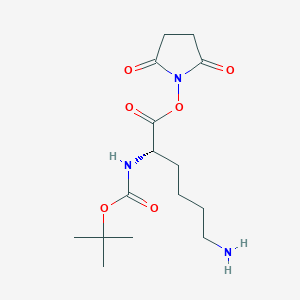

Boc-Lys-OSu is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an amino acid derivative, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-OSu typically involves the coupling of a protected amino acid with a pyrrolidinone derivative. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amino acid and the pyrrolidinone . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Lys-OSu undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

- Boc Groups: Protect the amino and carboxyl functionalities of lysine.

- OSu Group: Acts as an activated ester, facilitating the formation of peptide bonds.

Mechanism:

Boc-Lys-OSu primarily functions by reacting with free amine groups of other amino acids or peptides to form amide bonds. This reaction is crucial for constructing peptides with specific sequences and biological activities. The OSu group is particularly reactive towards nucleophiles, making it an effective coupling reagent in peptide synthesis.

Applications in Scientific Research

-

Peptide Synthesis:

- Coupling Reagent: this compound is extensively used to form peptide bonds in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. It enables the assembly of complex peptides by providing a stable linkage between amino acids.

- Biologically Active Peptides: Peptides synthesized using this compound can exhibit various biological functions, including hormone activity and enzyme regulation.

-

Protein Modification:

- Targeted Modifications: The activated ester group allows for the modification of lysine residues in proteins, facilitating the attachment of functional groups for studies on protein interactions and enzyme mechanisms.

- Bioconjugation: this compound is employed in creating bioconjugates, which are vital for developing diagnostic agents and therapeutic proteins.

-

Biological Research:

- Histone Acetylation Studies: The compound has been utilized to investigate the role of histone acetylation-deacetylation pathways in gene regulation, particularly through its interaction with histone deacetylases (HDACs).

- Cancer Research: Peptides derived from this compound have been explored for their potential roles in cancer treatment by modulating cellular pathways involved in tumor growth.

-

Pharmaceutical Applications:

- Peptide Therapeutics: Its use in synthesizing peptide-based drugs has gained attention due to the increasing interest in peptide therapeutics for various diseases.

- Diagnostic Tools: The ability to modify proteins and peptides makes this compound a valuable tool in developing new diagnostic agents that can target specific biomarkers.

Case Study 1: Peptide Synthesis for Cancer Treatment

A study demonstrated that peptides synthesized using this compound could effectively inhibit histone deacetylase activity, leading to increased apoptosis in osteosarcoma cells. This finding highlights the compound's potential as a therapeutic agent against cancer by modulating epigenetic regulation.

Case Study 2: Protein Modification

Research involving the modification of lysine residues on proteins using this compound revealed insights into protein-protein interactions and enzyme mechanisms. By attaching fluorescent tags or other functional groups to lysine residues, scientists were able to study dynamic changes in protein function under various conditions.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a coupling reagent to form peptide bonds; critical for constructing biologically active peptides. |

| Protein Modification | Facilitates targeted modifications on proteins; aids in studying protein interactions. |

| Biological Research | Investigates histone acetylation pathways; explores roles in cancer treatment. |

| Pharmaceutical Development | Utilized in synthesizing peptide therapeutics and diagnostic agents; enhances drug discovery efforts. |

Mecanismo De Acción

The mechanism of action of Boc-Lys-OSu involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which plays a role in its anticonvulsant activity . Additionally, it may interact with voltage-gated sodium channels, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties and interaction with similar molecular targets.

2,5-Dioxopyrrolidin-1-yl (2S)-2,6-Bis(tert-butoxycarbonylamino)hexanoate: Another compound with a similar structure, used in various chemical applications.

Uniqueness

Boc-Lys-OSu stands out due to its specific combination of a pyrrolidinone ring and an amino acid derivative, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .

Actividad Biológica

Boc-Lys-OSu, or N-(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, is a synthetic derivative of the amino acid lysine, primarily utilized as a building block in peptide synthesis. This compound features protective Boc groups that shield the amino and carboxyl functionalities of lysine, alongside an activated N-hydroxysuccinimide (OSu) ester that enhances its reactivity. While this compound itself does not exhibit direct biological activity, it plays a crucial role in the synthesis of biologically active peptides and the modification of proteins.

Structure and Synthesis

The structure of this compound consists of two tert-butyloxycarbonyl (Boc) groups and an N-hydroxysuccinimide ester. The Boc groups serve as protecting agents during peptide synthesis, preventing unwanted reactions at the lysine side chain. The OSu group acts as an activated ester, facilitating efficient coupling with other amino acids or molecules to form peptide bonds.

The synthesis process typically involves several steps, starting from L-lysine and utilizing standard peptide coupling techniques. The following table summarizes key aspects of its synthesis:

| Step | Description |

|---|---|

| 1 | Protection of lysine's amino and carboxyl groups using Boc groups. |

| 2 | Formation of the N-hydroxysuccinimide ester through reaction with succinic anhydride. |

| 3 | Purification and characterization of this compound using HPLC and mass spectrometry. |

Biological Activity through Peptide Synthesis

While this compound does not have inherent biological activity, it is instrumental in synthesizing peptides that can exhibit various biological functions. The peptides formed can interact with specific biological targets such as enzymes and receptors, influencing cellular processes including signaling pathways and metabolic functions.

Applications in Research

This compound has been widely used in various research applications:

- Peptide Synthesis : It enables the formation of peptides with specific sequences that can act as hormones, neurotransmitters, or enzyme inhibitors.

- Protein Modification : The activated OSu group allows for the selective modification of lysine residues in proteins, facilitating studies on protein function and regulation.

- Drug Development : Peptides synthesized from this compound have been explored for potential therapeutic applications, including cancer treatment and biomarker binding.

Case Studies

- Peptide Hormones : Research has shown that peptides synthesized using this compound can mimic natural hormones, influencing physiological processes such as metabolism and growth.

- Cancer Therapeutics : Specific peptides derived from this compound have been designed to target cancer cells selectively, showing promise in preclinical studies for their ability to induce apoptosis in tumor cells.

- Protein Interaction Studies : Studies utilizing this compound-modified proteins have provided insights into protein-protein interactions critical for cellular signaling pathways.

Research Findings

Recent studies highlight the versatility of this compound in synthesizing peptides with diverse biological activities:

- Histone Modifications : Peptides synthesized from this compound have been shown to influence histone acetylation-deacetylation pathways, affecting gene expression regulation.

- Enzyme Inhibition : Certain peptides derived from this compound have demonstrated inhibitory effects on specific enzymes involved in metabolic pathways.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPZHBCNFXHDS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.